molecular formula C13H17NO2 B12526894 Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)- CAS No. 655242-02-7

Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)-

Cat. No.: B12526894
CAS No.: 655242-02-7
M. Wt: 219.28 g/mol
InChI Key: FKKLZVVHXASIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)- can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound typically involves the solvent-free reaction of aryl amines with ethyl cyanoacetate. This method is widely used due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxo derivatives, alcohols, and substituted acetamides .

Mechanism of Action

The mechanism of action of Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to changes in cellular processes. For example, it may inhibit aliphatic amidase expression-regulating proteins, affecting metabolic pathways in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-(1-methyl-2-oxo-4-phenylbutyl)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its phenyl and oxo groups contribute to its versatility in various chemical reactions and potential therapeutic applications .

Properties

CAS No.

655242-02-7

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-(3-oxo-5-phenylpentan-2-yl)acetamide

InChI

InChI=1S/C13H17NO2/c1-10(14-11(2)15)13(16)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,14,15)

InChI Key

FKKLZVVHXASIAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CCC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.